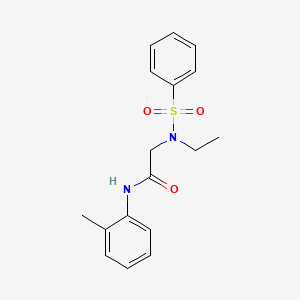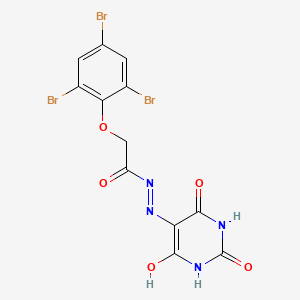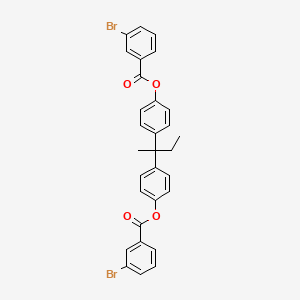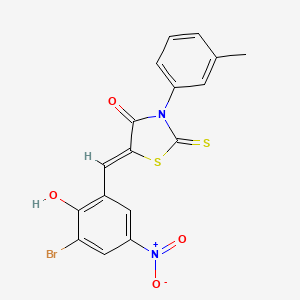
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as S-2, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds, which are commonly used as antidiabetic drugs. S-2 has been shown to have a wide range of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase B (Akt) and mTOR, which are involved in cell growth and survival. N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and physiological effects:
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the promotion of neuroprotection. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more efficient synthesis methods and analogs with improved pharmacokinetic properties. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and its downstream effects on various signaling pathways.
Synthesis Methods
The synthesis of N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-methylbenzaldehyde with ethylamine to form N-ethyl-2-methylbenzamide. This intermediate is then reacted with benzenesulfonyl chloride to yield N-ethyl-N-(2-methylphenyl)-N-(phenylsulfonyl)glycinamide. The final step involves the reduction of the sulfonyl group to form N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor effects, as well as anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(23(21,22)15-10-5-4-6-11-15)13-17(20)18-16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSFZBGAMRDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)


![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)